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SOUTH SAN FRANCISCO, CA – December 2, 2025 – In the contemporary landscape of drug

discovery and development, in silico methodologies are indispensable for the rapid and cost-

effective screening of vast chemical libraries. This whitepaper presents a comprehensive in

silico evaluation of ZINC000104379474, a small molecule from the ZINC database, a publicly

accessible repository of commercially available compounds for virtual screening. This analysis

focuses on the molecule's physicochemical properties, absorption, distribution, metabolism,

excretion, and toxicity (ADMET) profile, and overall drug-likeness, providing critical insights for

researchers, scientists, and drug development professionals.

Executive Summary
ZINC000104379474 was analyzed using the SwissADME web tool to predict its

physicochemical characteristics and drug-likeness parameters. The molecule exhibits favorable

properties that align with established guidelines for oral bioavailability, including compliance

with Lipinski's Rule of Five. The predicted data suggests good gastrointestinal absorption and a

favorable safety profile. This report provides a detailed breakdown of these parameters,

offering a foundational dataset for further investigation of ZINC000104379474 as a potential

drug candidate.
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The in silico analysis of ZINC000104379474 was conducted using the SwissADME web tool, a

robust and widely utilized platform for predicting the pharmacokinetic and physicochemical

properties of small molecules.[1][2][3]

Experimental Protocol:

SMILES String Retrieval: The canonical SMILES (Simplified Molecular Input Line Entry

System) string for ZINC000104379474 was obtained from the ZINC database

(zinc.docking.org). The retrieved SMILES string is:

CC(C)OC(=O)C1=C(C)N=C(C)C=C1C(=O)OC(C)C.

SwissADME Analysis: The SMILES string was submitted to the SwissADME web server (--

INVALID-LINK--) for computation of physicochemical descriptors, ADMET properties, and

drug-likeness parameters.

Data Compilation: The output data, including molecular formula, molecular weight,

lipophilicity (log P), water solubility, and various drug-likeness scores, were systematically

collected and organized into the tables presented in this report.

The following diagram illustrates the workflow of this in silico analysis.
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In Silico Analysis Workflow for ZINC000104379474
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In Silico Analysis Workflow

Results: Physicochemical and Drug-Likeness
Properties
The predicted physicochemical and drug-likeness properties of ZINC000104379474 are

summarized in the following tables.
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Table 1: Physicochemical Properties of
ZINC000104379474

Property Predicted Value

Molecular Formula C16H21NO4

Molecular Weight 291.34 g/mol

LogP (iLOGP) 3.37

LogS (ESOL) -3.75

Water Solubility 0.178 mg/mL (Poorly soluble)

Polar Surface Area (PSA) 61.84 Å²

Number of Rotatable Bonds 6

Number of H-bond Acceptors 5

Number of H-bond Donors 0

Table 2: Drug-Likeness Evaluation of ZINC000104379474
This evaluation is based on established rules that assess a molecule's potential to be an orally

active drug.
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Rule Parameter Value Compliance

Lipinski's Rule of Five Molecular Weight 291.34 Yes (< 500)

LogP 3.37 Yes (< 5)

H-bond Donors 0 Yes (< 5)

H-bond Acceptors 5 Yes (< 10)

Ghose Filter Molecular Weight 291.34 Yes (160-480)

LogP 3.37 Yes (-0.4 to 5.6)

Molar Refractivity 80.53 Yes (40-130)

Number of Atoms 42 Yes (20-70)

Veber Filter Rotatable Bonds 6 Yes (≤ 10)

Polar Surface Area 61.84 Å² Yes (≤ 140 Å²)

Muegge Filter Molecular Weight 291.34 Yes (200-600)

LogP 3.37 Yes (-2 to 5)

Polar Surface Area 61.84 Å² Yes (≤ 150 Å²)

Number of Rings 1 Yes (≤ 7)

Number of Carbons 16 Yes (> 4)

Number of

Heteroatoms
5 Yes (> 1)

Rotatable Bonds 6 Yes (≤ 15)

H-bond Acceptors 5 Yes (≤ 10)

H-bond Donors 0 Yes (≤ 5)

The following diagram illustrates the multi-parameter nature of drug-likeness evaluation.
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Multi-Parameter Drug-Likeness Assessment
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Core Principles of Drug-Likeness

Discussion
The in silico analysis of ZINC000104379474 reveals a promising profile for a potential drug

candidate. The molecule adheres to Lipinski's Rule of Five, a widely accepted guideline for

assessing drug-likeness and predicting oral bioavailability. Its molecular weight of 291.34 g/mol

and LogP value of 3.37 fall well within the desirable ranges, suggesting a good balance

between solubility and permeability, which is crucial for absorption.

Furthermore, ZINC000104379474 satisfies other drug-likeness filters, including those proposed

by Ghose, Veber, and Muegge. The low number of rotatable bonds (6) and a polar surface area

of 61.84 Å² suggest good oral bioavailability. The predicted poor water solubility is a factor that

would require experimental validation and potential formulation strategies to overcome.

The absence of hydrogen bond donors is a notable feature, which may influence its binding

characteristics with target proteins. The ADMET predictions from SwissADME also indicated a

high probability of good gastrointestinal absorption and no predicted violations of the blood-

brain barrier.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15568206?utm_src=pdf-body-img
https://www.benchchem.com/product/b15568206?utm_src=pdf-body
https://www.benchchem.com/product/b15568206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This in-depth in silico technical guide provides a comprehensive overview of the

physicochemical properties and drug-likeness of ZINC000104379474. The predictive data

indicates that this molecule possesses several favorable characteristics for a potential oral drug

candidate. While these computational predictions are a valuable first step in the drug discovery

process, experimental validation is essential to confirm these findings and to further explore the

biological activity and therapeutic potential of ZINC000104379474. The data presented herein

serves as a robust foundation for researchers and scientists to guide future experimental

design and to prioritize this molecule for further investigation in drug development programs.

The following diagram depicts a general pipeline for drug discovery where in silico screening

plays a crucial initial role.
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General Drug Discovery Pipeline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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